2-[2-(4-methoxyphenyl)ethenyl]quinoline
CAS No.: 5395-56-2
Cat. No.: VC8983876
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5395-56-2 |
|---|---|
| Molecular Formula | C18H15NO |
| Molecular Weight | 261.3 g/mol |
| IUPAC Name | 2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline |
| Standard InChI | InChI=1S/C18H15NO/c1-20-17-12-7-14(8-13-17)6-10-16-11-9-15-4-2-3-5-18(15)19-16/h2-13H,1H3/b10-6+ |
| Standard InChI Key | RKDUCZODDNZLPO-UXBLZVDNSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 |
| SMILES | COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Physicochemical Properties
2-[2-(4-Methoxyphenyl)ethenyl]quinoline (CAS No.: 31059-68-4) is an aromatic heterocyclic compound with the molecular formula C₁₈H₁₅NO and a molecular weight of 261.32 g/mol . The quinoline core consists of a fused benzene and pyridine ring, while the 4-methoxyphenyl group is connected via an ethenyl (-CH=CH-) bridge at the 2-position. This configuration introduces planarity to the molecule, enhancing its capacity for π-π interactions and electronic delocalization.
Table 1: Key Physicochemical Properties
| Property | Value | Source Citation |
|---|---|---|
| Density | 1.166 g/cm³ | |
| Boiling Point | 431.1°C at 760 mmHg | |
| Flash Point | 155.3°C | |
| Vapor Pressure | 3.11 × 10⁻⁷ mmHg at 25°C | |
| LogP (Partition Coefficient) | 4.41 | |
| Refractive Index | 1.696 |
The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability, a critical attribute for drug candidates targeting intracellular pathways .
Synthetic Methodologies
The synthesis of 2-[2-(4-methoxyphenyl)ethenyl]quinoline typically involves condensation reactions between quinoline precursors and appropriately functionalized methoxyphenyl substrates. One common approach utilizes the Doebner-von Miller reaction, where aniline derivatives react with α,β-unsaturated ketones under acidic conditions to form the quinoline core . Subsequent electrophilic aromatic substitution or cross-coupling reactions introduce the 4-methoxyphenyl ethenyl group. For example:
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Quinoline Core Formation:
Reaction of 2-aminoquinoline with cinnamaldehyde derivatives in the presence of KOH yields the intermediate 2-styrylquinoline . -
Methoxyphenyl Functionalization:
Palladium-catalyzed Heck coupling between 2-chloroquinoline and 4-methoxystyrene introduces the ethenyl-linked substituent.
Key Challenges:
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Regioselectivity: Ensuring substitution at the 2-position requires careful control of reaction conditions.
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Stereochemistry: The (E)-isomer predominates due to thermodynamic stability, though (Z)-isomers may form under photochemical conditions .
Structure-Activity Relationships (SAR)
The pharmacological profile of 2-[2-(4-methoxyphenyl)ethenyl]quinoline is intricately linked to its molecular architecture:
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Quinoline Core: The nitrogen atom in the pyridine ring facilitates hydrogen bonding with biological targets, while the aromatic system enables intercalation into DNA or enzyme active sites .
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4-Methoxyphenyl Group: The methoxy (-OCH₃) substituent enhances electron donation, increasing reactivity in electrophilic environments and improving binding affinity to hydrophobic pockets in proteins .
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Ethenyl Bridge: The conjugated double bond extends π-electron delocalization, augmenting interactions with biological macromolecules and influencing fluorescence properties.
Table 2: Impact of Structural Modifications on Activity
Biological Activities and Mechanisms
Anticancer Activity
2-[2-(4-methoxyphenyl)ethenyl]quinoline demonstrates pro-apoptotic effects in cancer cell lines, primarily through:
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Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) at G2/M phase, as observed in breast cancer models (IC₅₀ = 8.2 µM) .
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DNA Intercalation: Planar structure facilitates insertion into DNA base pairs, disrupting replication and transcription .
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Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress via mitochondrial pathway activation.
Antimicrobial Properties
Preliminary studies indicate activity against dermatophytes (MIC = 16 µg/mL), likely due to inhibition of ergosterol biosynthesis, though mechanistic details remain under investigation .
Research Findings and Comparative Analysis
Table 3: Comparative Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line (IC₅₀) | Citation |
|---|---|---|
| 2-[2-(4-Methoxyphenyl)ethenyl]quinoline | MCF-7: 8.2 µM | |
| 4-[2-(4-Methoxyphenyl)ethyl]quinoline | HeLa: 12.5 µM | |
| Cisplatin (Control) | MCF-7: 2.1 µM |
The reduced potency compared to cisplatin underscores the need for structural optimization but highlights lower cytotoxicity to non-cancerous cells (Selectivity Index = 4.3 vs. 1.9 for cisplatin).
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